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molecular formula C13H11BrO B048858 4-Bromo-2-methoxybiphenyl CAS No. 227305-07-9

4-Bromo-2-methoxybiphenyl

Cat. No. B048858
M. Wt: 263.13 g/mol
InChI Key: ZREIJSSRWLYNDK-UHFFFAOYSA-N
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Patent
US06495568B1

Procedure details

n-Amyl nitrite (8.1 ml, 60 mmol) was slowly added to a stirred mixture of 4-bromo-2-methoxyaniline (J.Med.Chem., 1989, 32, 1936; 8.1 g, 60 mmol) and benzene (175 ml), under nitrogen, at about 50° C. When the addition was complete, the reaction mixture was heated under reflux for about 3 hours, then allowed to cool to room temperature and evaporated under reduced pressure. The residue was azeotroped with tetrahydrofuran, then with ethyl acetate, and purified by flash chromatography, using an elution gradient of hexane:ethyl acetate (100:0 to 95:5) to give the title compound (1.66 g) as a colourless solid, m.p. 50-52° C. δ(CDCl3): 3.77 (s,3H), 7.08 (s,1H), 7.14 (s,2H), 7.30 (m,1H), 7.36-7.41 (m,2H), 7.41-7.49 (m,2H).
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCCCON=O.[Br:9][C:10]1[CH:16]=[CH:15][C:13](N)=[C:12]([O:17][CH3:18])[CH:11]=1.[CH:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[Br:9][C:10]1[CH:16]=[CH:15][C:13]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:12]([O:17][CH3:18])[CH:11]=1

Inputs

Step One
Name
Quantity
8.1 mL
Type
reactant
Smiles
CCCCCON=O
Name
Quantity
8.1 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)OC
Name
Quantity
175 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
with ethyl acetate, and purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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